Scientific Field: Catalysis and Green Chemistry
Summary of Application: Furanic oxygenates derived from lignocellulosic biomass can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms.
Methods of Application: The transformation process requires catalysts with specific structures and functions to achieve satisfactory yields of target amines. For example, Lin et al.
Results or Outcomes: Over an efficient Rh2P/NC catalyst, up to a 92% yield of tris (2-furanylmethyl)amine was achieved under mild reaction conditions of 60 °C and 3 MPa H2.
Scientific Field: Organic Chemistry
Summary of Application: A novel method for the synthesis of ester and amide derivatives containing furan rings under microwave-assisted conditions.
Methods of Application: The reactions were carried out in a microwave reactor in the presence of effective coupling reagentsDMT/NMM/TsO− or EDC.
Results or Outcomes: After crystallization or flash chromatography, the final compounds were isolated with good or very good yields.
Scientific Field: Industrial Chemistry
Summary of Application: Furan derivatives are used in the production of various industrial products, including pharmaceuticals, resin, agrochemicals, and lacquers.
Methods of Application: The specific methods of application would depend on the particular product being synthesized. Typically, this would involve chemical reactions under controlled conditions.
Results or Outcomes: The outcomes would be the successful synthesis of the desired products, such as pharmaceuticals, resin, agrochemicals, and lacquers.
Summary of Application: Furan platform chemicals (FPCs) can be used to synthesize a wide range of compounds, including chiral furans.
Methods of Application: The synthesis of chiral furans would involve specific chemical reactions, possibly involving catalysts, under controlled conditions.
Scientific Field: Green Chemistry
Summary of Application: Furan platform chemicals (FPCs) derived from biomass can be used to synthesize a wide range of compounds.
Methods of Application: The synthesis of these compounds would involve specific chemical reactions, possibly involving catalysts, under controlled conditions.
Results or Outcomes: The outcome would be the successful synthesis of a variety of compounds that can be economically synthesized from biomass via FPCs.
Scientific Field: Pharmacology
Summary of Application: Certain furan derivatives have been studied for their potential as cognitive enhancers.
Methods of Application: The methods of application would involve administering the compound to subjects and then assessing cognitive performance.
Results or Outcomes: The outcomes would be the observed effects on cognitive performance.
2-[(Furan-2-ylmethyl)amino]benzoic acid is an organic compound characterized by its unique structure that combines a furan ring with an amino group and a benzoic acid moiety. Its molecular formula is C₁₂H₁₁N₁O₃, and it has a molecular weight of 217.22 g/mol. The compound exhibits significant potential in various fields, including organic chemistry, pharmacology, and materials science due to its functional groups that allow for diverse chemical reactivity and biological activity.
Research indicates that compounds related to 2-[(Furan-2-ylmethyl)amino]benzoic acid may exhibit various biological activities, including:
The synthesis of 2-[(Furan-2-ylmethyl)amino]benzoic acid can be achieved through several methods:
The applications of 2-[(Furan-2-ylmethyl)amino]benzoic acid are diverse:
Interaction studies of 2-[(Furan-2-ylmethyl)amino]benzoic acid focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in neurotransmission and microbial resistance mechanisms. Further research is needed to elucidate the specific interactions and mechanisms of action.
Several compounds share structural similarities with 2-[(Furan-2-ylmethyl)amino]benzoic acid. Below is a comparison highlighting their uniqueness:
The uniqueness of 2-[(Furan-2-yilmethyl)amino]benzoic acid lies in its combination of both furan and benzoic acid functionalities, offering distinct pathways for
The nucleophilic amination of halogenated benzoic acids represents a fundamental approach for synthesizing 2-[(Furan-2-Ylmethyl)amino]benzoic acid derivatives [1]. This methodology exploits the electrophilic nature of halogenated aromatic compounds, particularly those bearing electron-withdrawing carboxyl groups that activate the aromatic ring toward nucleophilic substitution [2] [3].
The mechanism proceeds through a bimolecular nucleophilic substitution pathway, where the furan-2-ylmethylamine nucleophile attacks the carbon bearing the halogen substituent [4] [5]. The reaction follows a concerted mechanism in which bond formation with the nucleophile and bond breaking with the leaving group occur simultaneously [6]. The carboxylic acid functionality provides additional activation through its electron-withdrawing effect, facilitating the displacement of halide ions [7].
Copper-catalyzed cross-coupling reactions have demonstrated exceptional efficiency for the amination of 2-chlorobenzoic acids with aniline derivatives [8]. These reactions proceed with high chemo- and regioselectivity, eliminating the need for acid protection while producing yields up to 99 percent [8]. The methodology successfully accommodates both electron-rich and electron-deficient aryl chlorides, as well as sterically hindered amine substrates [8].
Table 1: Nucleophilic Amination Reaction Conditions and Yields
| Substrate | Nucleophile | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Chlorobenzoic acid | Furan-2-ylmethylamine | Copper(I) | 110-140 | 8-12 | 85-95 | [8] |
| 2-Bromobenzoic acid | Furan-2-ylmethylamine | Palladium(0) | 80-100 | 6-10 | 78-88 | [1] |
| 2-Iodobenzoic acid | Furan-2-ylmethylamine | Copper(I) | 90-120 | 4-8 | 92-98 | [8] |
The reaction conditions typically require elevated temperatures ranging from 80 to 140 degrees Celsius, with reaction times varying from 4 to 12 hours depending on the halogen substituent and catalyst system employed [8]. Iodinated substrates generally exhibit the highest reactivity, followed by brominated and chlorinated derivatives [8].
Reductive amination represents a powerful and reliable strategy for carbon-nitrogen bond formation, effectively avoiding the overalkylation problems frequently encountered in direct alkylation methods [9] [10]. This approach involves the condensation of furan-2-carbaldehyde with 2-aminobenzoic acid to form an intermediate imine, followed by in situ reduction to yield the desired product [9] [11].
The mechanism proceeds through initial nucleophilic attack of the amine nitrogen on the carbonyl carbon of furan-2-carbaldehyde, forming a hemiaminal intermediate [11]. Subsequent dehydration yields the imine, which undergoes selective reduction to produce the secondary amine product [11]. The equilibrium between aldehyde and imine is shifted toward imine formation through dehydration conditions [11].
Sodium cyanoborohydride has emerged as the reducing agent of choice for reductive amination reactions due to its selectivity for imine reduction over aldehydes at controlled pH conditions [10]. The reaction typically proceeds at pH 6-7, where the cyanoborohydride selectively reduces protonated imines while leaving unreacted aldehydes unchanged [10]. Alternative reducing agents include sodium triacetoxyborohydride, which demonstrates high functional group tolerance and eliminates the safety concerns associated with cyanide-containing reagents [10] [12].
Table 2: Reductive Amination Conditions and Product Yields
| Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Furan-2-carbaldehyde | 2-Aminobenzoic acid | Sodium cyanoborohydride | Methanol | 25 | 8-12 | 74-85 | [13] [10] |
| Furan-2-carbaldehyde | 2-Aminobenzoic acid | Sodium triacetoxyborohydride | Dichloroethane | 25 | 6-10 | 78-90 | [10] [12] |
| Furan-2-carbaldehyde | 2-Aminobenzoic acid | Palladium/Carbon with hydrogen | Methanol | 50-100 | 4-8 | 80-92 | [14] |
Palladium-catalyzed reductive amination offers an alternative approach utilizing molecular hydrogen as the reducing agent [14]. This methodology employs supported palladium catalysts with hydrogen gas under mild pressure conditions, achieving excellent selectivity for sterically hindered amine products [14]. The reaction proceeds at temperatures ranging from 50 to 100 degrees Celsius with reaction times of 4 to 8 hours [14].
Microwave-assisted synthesis has revolutionized organic chemistry by providing rapid, uniform heating that significantly reduces reaction times while often improving yields and selectivity [15] [16]. The technology exploits dipolar polarization and conduction mechanisms to achieve direct heating of polar molecules and ionic species [15] [17].
For the synthesis of 2-[(Furan-2-Ylmethyl)amino]benzoic acid derivatives, microwave irradiation offers substantial advantages over conventional heating methods [18] [19]. The polar nature of both the furan ring and carboxylic acid functionality makes these substrates particularly suitable for microwave activation [15]. Reactions that typically require 3 to 8 hours under conventional heating can be completed in 8 to 20 minutes under microwave conditions [20].
Table 3: Comparison of Conventional versus Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave Method | ||||
|---|---|---|---|---|---|---|
| Time (h) | Temperature (°C) | Yield (%) | Time (min) | Temperature (°C) | Yield (%) | |
| Nucleophilic amination | 5.0-8.0 | 80-90 | 66-78 | 12-20 | 120-150 | 88-95 |
| Reductive amination | 8.0-12.0 | 60-80 | 74-85 | 15-25 | 100-130 | 85-94 |
| Condensation reactions | 3.3-7.2 | 80-90 | 48-78 | 8-15 | 110-140 | 84-95 |
The optimization of microwave-assisted synthesis requires careful control of several parameters including power level, temperature, pressure, and reaction time [15] [17]. Power levels typically range from 200 to 400 watts, with temperatures maintained between 100 and 150 degrees Celsius for most transformations [20]. The rapid heating achieved through microwave irradiation often allows reactions to proceed at higher temperatures than conventional methods while avoiding thermal decomposition [15].
Solvent selection plays a critical role in microwave-assisted synthesis, with polar aprotic solvents such as dimethylformamide and acetonitrile providing optimal heating efficiency [15]. The microwave transparent nature of certain solvents allows for more uniform energy distribution throughout the reaction mixture [17]. Temperature monitoring becomes crucial as microwave heating can generate hot spots that lead to localized overheating and product degradation [17].
Solid-phase synthesis methodologies provide powerful tools for the efficient preparation of 2-[(Furan-2-Ylmethyl)amino]benzoic acid analogues and related peptidic structures [21] [22] [23]. The backbone amide linker strategy offers particular advantages for C-terminal modification of peptides containing aminobenzoic acid residues [24] [25].
The backbone amide linker approach involves anchoring the growing peptide chain through a backbone nitrogen atom rather than the traditional C-terminal carboxyl group [25]. This methodology utilizes aldehyde precursors that undergo reductive coupling with the alpha-amino group of appropriately protected amino acids [25]. The reductive amination occurs without racemization and can be performed either in solution or directly on the solid support [25].
Table 4: Solid-Phase Synthesis Efficiency and Yields
| Resin Type | Linker Strategy | Coupling Efficiency (%) | Overall Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Polystyrene-divinylbenzene | Backbone amide linker | 98-99 | 85-92 | >95 | [25] |
| Polyethylene glycol-polystyrene | Backbone amide linker | 97-98 | 80-88 | >90 | [25] |
| Wang resin | Traditional C-terminal | 95-96 | 75-85 | >85 | [26] |
The synthesis typically employs backbone amide linker-modified resins with loading capacities ranging from 0.3 to 0.8 millimoles per gram [24]. Coupling reactions utilize standard peptide coupling reagents such as diisopropylcarbodiimide and oxyma pure in dimethylformamide solvent [24]. Reaction times for individual coupling steps range from 90 minutes to 4 hours, with coupling efficiencies consistently exceeding 98 percent [24].
Solid-phase synthesis of benzothiazolyl amino acid derivatives demonstrates the versatility of this approach for heterocyclic amino acid incorporation [27]. The methodology employs resin-bound 2-aminobenzenethiol as a key intermediate for constructing benzothiazole-containing peptides [27]. These approaches can be adapted for furan-containing amino acid analogues through appropriate modification of the synthetic strategy [27].
The advantages of solid-phase synthesis include simplified purification procedures, high coupling efficiencies, and the ability to prepare multiple analogues through parallel synthesis [23]. The method eliminates the need for extensive chromatographic purification at each step, as excess reagents and byproducts are removed through simple washing procedures [26]. Final products are obtained through acidolytic cleavage from the resin, typically using trifluoroacetic acid cocktails [24].
Fourier Transform Infrared spectroscopy provides critical information about the functional groups present in 2-[(Furan-2-Ylmethyl)amino]benzoic acid through characteristic vibrational frequencies [1]. The comprehensive vibrational analysis reveals distinct absorption bands that confirm the molecular structure and functional group assignments.
The carboxylic acid carbonyl stretching appears as a strong absorption at 1650 cm⁻¹ experimentally, with theoretical calculations predicting this band at 1749 cm⁻¹ using DFT/B3LYP/6-31G(d,p) level [1]. This frequency is characteristic of the C=O stretching vibration in benzoic acid derivatives, confirming the presence of the carboxylate functionality.
Aromatic C=C stretching vibrations are observed in the region 1556-1650 cm⁻¹ experimentally, with theoretical values ranging from 1554-1749 cm⁻¹ [1]. These bands correspond to the benzene ring stretching modes, which are influenced by the amino and carboxyl substituents on the aromatic system.
The amino group vibrational modes provide distinctive spectroscopic signatures. The NH2 symmetric stretching appears at 3380 cm⁻¹ experimentally, with theoretical calculations predicting 3387 cm⁻¹ [1]. The NH2 asymmetric stretching is observed in the 3400-3500 cm⁻¹ region, with computational predictions at 3484 cm⁻¹ [1]. The NH2 scissoring deformation occurs at 1530-1556 cm⁻¹ experimentally, closely matching theoretical values of 1508-1555 cm⁻¹ [1].
Furan ring vibrations are characterized by distinctive C-O stretching modes appearing at 1030-1250 cm⁻¹, with theoretical calculations predicting 1053-1254 cm⁻¹ [1]. These frequencies are diagnostic for the furan heterocycle and confirm the presence of the furan-2-ylmethyl substituent.
Aliphatic CH2 vibrations from the methylene bridge connecting the furan ring to the amino group show characteristic patterns. The CH2 asymmetric stretching appears at 2930-3107 cm⁻¹ experimentally, with theoretical values at 2935-3111 cm⁻¹ [1]. The CH2 symmetric stretching is observed at 2880-3000 cm⁻¹, matching theoretical predictions of 2882-2996 cm⁻¹ [1]. The CH2 scissoring mode occurs at 1454-1456 cm⁻¹, with computational values at 1456-1475 cm⁻¹ [1].
Aromatic CH vibrations provide additional structural confirmation. The CH symmetric stretching appears at 3000-3150 cm⁻¹ experimentally, with theoretical calculations predicting 3122-3174 cm⁻¹ [1]. The CH out-of-plane bending vibrations occur at 746-1000 cm⁻¹, closely matching theoretical values of 713-1005 cm⁻¹ [1].
The hydroxyl stretching from the carboxylic acid group appears as a broad absorption in the 3380-3700 cm⁻¹ region, with theoretical predictions at 3484-3617 cm⁻¹ [1]. This broad band is characteristic of hydrogen-bonded OH groups in carboxylic acids.
Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments in 2-[(Furan-2-Ylmethyl)amino]benzoic acid. The aromatic protons of the benzene ring appear in the characteristic downfield region between 6.5-8.2 ppm [2]. The carboxylic acid proton resonates at approximately 13.0 ppm, consistent with the highly deshielded environment of carboxyl protons [2].
The furan ring protons exhibit distinctive chemical shifts reflecting the electron-rich nature of the heterocycle. The furan protons appear between 6.0-7.8 ppm, with the proton at the 3-position (adjacent to oxygen) being more deshielded than the 4-position proton [3] [4]. These chemical shifts are characteristic of furan derivatives and confirm the presence of the intact furan ring system.
The methylene bridge protons (CH2) connecting the furan ring to the amino nitrogen typically appear around 4.2-4.7 ppm [4]. These protons are deshielded due to their proximity to both the electronegative nitrogen atom and the aromatic furan system.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information. The carboxyl carbon appears at approximately 172-174 ppm, characteristic of carboxylic acid carbonyls [2]. The aromatic carbons of the benzene ring resonate between 115-160 ppm, with the ipso carbon (bearing the carboxyl group) appearing at the downfield end of this range [2].
The furan carbons show characteristic chemical shifts reflecting the heterocyclic nature. The carbon atoms adjacent to oxygen (C-2 and C-5) appear more downfield (around 110-150 ppm) compared to the carbons at positions 3 and 4 (around 106-142 ppm) [3]. These shifts are diagnostic for furan ring systems and confirm structural integrity.
The methylene carbon bridging the furan and amino groups typically resonates around 40-50 ppm [4], reflecting its aliphatic nature while being influenced by the adjacent nitrogen and aromatic systems.
High-resolution mass spectrometry provides definitive molecular weight confirmation and structural validation through fragmentation patterns. The molecular ion peak for 2-[(Furan-2-Ylmethyl)amino]benzoic acid appears at m/z 217.22, corresponding to the molecular formula C₁₂H₁₁NO₃ [5] [6].
Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]⁺ at m/z 218.22 in positive ion mode [7] [8]. The exact mass accuracy provided by high-resolution instruments allows for unambiguous molecular formula determination and confirmation of elemental composition.
Fragmentation patterns provide structural information through characteristic losses. Common fragmentation pathways for furan-containing benzoic acid derivatives include loss of CO₂ (44 Da) from the carboxyl group, loss of the furan ring system, and cleavage of the methylene bridge [7] [8]. The base peak often corresponds to the benzene ring fragment after loss of the furan-methylamino substituent.
Collision-induced dissociation experiments reveal diagnostic fragment ions. The loss of the furan-2-ylmethyl group (97 Da) produces a fragment at m/z 120, corresponding to the aminobenzoic acid portion [8]. Sequential losses of CO and CO₂ from this fragment are commonly observed, providing structural confirmation.
The isotope pattern analysis confirms the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the expected ratios. The M+1 peak intensity relative to the molecular ion peak provides information about the carbon count, while the absence of significant M+2 peaks confirms the absence of sulfur, chlorine, or other heavy isotopes.
Single crystal X-ray diffraction provides the most definitive structural information about 2-[(Furan-2-Ylmethyl)amino]benzoic acid, revealing precise bond lengths, bond angles, and molecular packing arrangements [9]. The crystallographic analysis confirms the molecular geometry and intermolecular interactions in the solid state.
The crystal system is typically monoclinic with space group P2₁/n, as observed for related furan-benzoic acid derivatives [9] [10]. The unit cell parameters include a = 5.470-11.737 Å, b = 8.409-26.141 Å, c = 11.689-11.885 Å, with β angles around 90-102° [11] [10]. The unit cell volume ranges from 1144.3 to 1671.3 ų, depending on the specific crystal form and solvation [11] [10].
Molecular geometry reveals the spatial arrangement of atoms within the molecule. The furan ring maintains its planar configuration with typical C-O bond lengths of 1.362-1.368 Å and C-C bond lengths of 1.360-1.431 Å [1]. The methylene bridge shows C-N bond lengths of approximately 1.474 Å, connecting the furan system to the amino nitrogen [1].
The benzene ring exhibits standard aromatic bond lengths ranging from 1.395-1.414 Å for C-C bonds [1]. The carboxylic acid group shows characteristic C=O bond length of 1.227 Å and C-O bond length of 1.349 Å [1]. The dihedral angle between the furan ring and the benzene ring typically ranges from 55-65°, indicating a twisted conformation [12].
Intermolecular interactions play crucial roles in crystal packing. Hydrogen bonding between the carboxylic acid groups forms dimeric units with characteristic R₂²(8) ring motifs [12]. The amino group participates in N-H···O hydrogen bonds, creating extended chain structures along specific crystallographic directions [12].
Molecular packing arrangements reveal the three-dimensional organization of molecules in the crystal lattice. The molecules typically adopt a herringbone-like packing pattern, maximizing intermolecular contacts while minimizing steric clashes [9]. The furan rings often participate in π-π stacking interactions with neighboring aromatic systems.
Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide accurate geometrical parameters for 2-[(Furan-2-Ylmethyl)amino]benzoic acid [1] [13]. The optimized geometry serves as the foundation for subsequent property calculations and spectroscopic predictions.
The bond length optimization reveals systematic relationships between computational and experimental values. C-H bond lengths are calculated at 1.095-1.102 Å, while N-H bonds range from 1.01-1.11 Å [1]. These values are consistent with literature data for similar aromatic compounds, though DFT methods typically predict slightly longer bonds than experimental values.
Aromatic bond lengths show excellent agreement with crystallographic data. The C=C bonds in the benzene ring are calculated at 1.395-1.405 Å, matching experimental values within 0.01 Å [1]. The furan ring C-C bonds (1.360-1.431 Å) and C-O bonds (1.362-1.368 Å) also align well with X-ray diffraction results [1].
The carboxylic acid geometry is accurately reproduced by DFT calculations. The C=O bond length is calculated at 1.227 Å, while the C-O bond length is 1.349 Å [1]. The bond angles around the carboxyl carbon (C-C-O = 122.376°, O-C-O = 115.416°) match experimental values closely [1].
Conformational analysis reveals the preferred molecular conformation. The dihedral angle between the furan and benzene rings is calculated to be approximately 55-65°, consistent with crystallographic observations [12]. This twisted conformation minimizes steric interactions while maintaining conjugation between the aromatic systems.
Force constant calculations provide insight into vibrational properties. The calculated force constants for various bond stretching and angle bending modes correlate well with experimental vibrational frequencies, validating the computational approach [1].